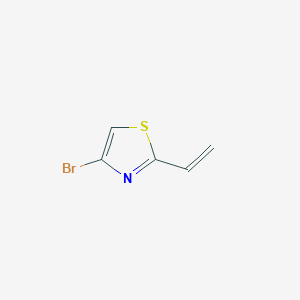

4-Bromo-2-vinylthiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Organic Synthesis

The thiazole ring is a privileged structural motif in a vast number of synthetic compounds and natural products, making it a focal point for researchers in organic and medicinal chemistry. bohrium.combenthamdirect.com Its derivatives are integral components of numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Prominent examples of pharmaceuticals containing the thiazole scaffold include the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and the antibiotic Sulfathiazole. bohrium.comresearchgate.net

The significance of the thiazole scaffold extends to its role as a versatile building block in the synthesis of complex molecules. thieme-connect.de Its susceptibility to various chemical modifications allows for the construction of diverse molecular architectures. The Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, is a classic and widely employed method for constructing the thiazole ring. ijper.orgsmolecule.com Modern synthetic strategies continue to evolve, focusing on efficiency and environmentally benign processes. benthamdirect.commedmedchem.com

Structural Context of Vinyl- and Halogen-substituted Thiazoles

The introduction of vinyl and halogen substituents onto the thiazole ring significantly influences its electronic properties and reactivity, thereby expanding its synthetic utility.

Vinyl-substituted thiazoles are valuable intermediates in organic synthesis. The vinyl group can participate in various reactions, including polymerization, Diels-Alder reactions, and cross-coupling reactions, allowing for the elongation of carbon chains and the formation of complex molecular frameworks. smolecule.comresearchgate.net For instance, 2-vinylthiazole (B2740799) can be synthesized from 2-(bromomethyl)thiazole (B166336) via an elimination reaction. The reactivity of the vinyl group is also influenced by the position of substitution on the thiazole ring.

Halogen-substituted thiazoles , particularly bromo- and chloro-derivatives, are key precursors for a multitude of functionalized thiazoles. The halogen atom serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki and Stille reactions. nih.gov This allows for the synthesis of complex thiazole derivatives with tailored electronic and steric properties. The position of the halogen on the thiazole ring dictates its reactivity, with the C-2 position being particularly susceptible to nucleophilic substitution. nih.gov The presence of a halogen can also modulate the biological activity of the resulting molecule. nih.gov

Research Landscape of 4-Bromo-2-vinylthiazole within Thiazole Chemistry

Within the broader context of thiazole chemistry, "this compound" has emerged as a significant and versatile building block. bldpharm.com This compound combines the reactivity of a vinyl group with the synthetic handle of a bromine atom on the thiazole core.

The presence of the bromine at the 4-position and the vinyl group at the 2-position offers distinct opportunities for sequential and regioselective functionalization. The vinyl group can undergo a variety of transformations, while the bromo-substituent provides a site for the introduction of diverse functionalities via cross-coupling chemistry. rsc.org For example, this compound can be utilized in cross-metathesis reactions. chemicalbook.com

Research involving this compound often focuses on its application in the synthesis of complex heterocyclic systems and natural product analogs. Its unique combination of reactive sites makes it a valuable tool for constructing molecules with potential applications in materials science and medicinal chemistry. worktribe.com The ability to selectively manipulate either the vinyl or the bromo group allows for a high degree of control in the synthetic process, enabling the creation of a wide array of novel thiazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c1-2-5-7-4(6)3-8-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJROFVTZZAMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Vinylthiazole

Precursor Selection and Preparation

The strategic choice of starting materials is fundamental to the successful synthesis of 4-bromo-2-vinylthiazole. This involves selecting a suitable halogenated thiazole (B1198619) core that allows for selective functionalization and a vinylating reagent that is compatible with the chosen reaction conditions.

2,4-Dibromothiazole (B130268) is a commonly employed precursor for the synthesis of 2-substituted 4-bromothiazoles. nih.gov This is due to the differential reactivity of the bromine atoms at the C-2 and C-4 positions of the thiazole ring. The C-2 position is more susceptible to palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a vinyl group while retaining the bromine atom at the C-4 position. nih.gov This regioselectivity is crucial for the synthesis of the target compound, this compound.

Table 1: Properties of 2,4-Dibromothiazole Precursor

| Property | Value |

|---|---|

| Chemical Formula | C₃HBr₂NS |

| Molecular Weight | 242.92 g/mol |

| Appearance | Solid |

| Melting Point | 80-84 °C |

| CAS Number | 4175-77-3 |

The introduction of the vinyl group is accomplished using specific organometallic reagents. The choice of reagent is closely tied to the selected cross-coupling methodology.

Tributyl(vinyl)tin (B143874): This organotin compound is the vinyl-group donor in Stille cross-coupling reactions. It is a colorless to pale yellow liquid that is stable in air and moisture, making it a convenient reagent for organic synthesis. wikipedia.orgwikipedia.org However, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org Tributyl(vinyl)tin can be prepared through the reaction of vinylmagnesium bromide with tributyltin chloride or by the hydrostannylation of acetylene. wikipedia.org

Potassium Vinyltrifluoroborate: This air- and water-stable white solid serves as a versatile vinylating reagent in Suzuki-Miyaura cross-coupling reactions. cymitquimica.comchemicalbook.com Organotrifluoroborates are considered stable and effective surrogates for the more sensitive boronic acids. chemicalbook.comsigmaaldrich.com Their stability allows for indefinite storage and easier handling compared to other organoboron reagents. researchgate.net

Table 2: Comparison of Common Vinylating Reagents

| Reagent | Chemical Formula | Molar Mass | Key Features | Associated Reaction |

|---|---|---|---|---|

| Tributyl(vinyl)tin | C₁₄H₃₀Sn | 317.10 g/mol | Air and moisture stable; toxic tin byproducts. wikipedia.org | Stille Coupling |

| Potassium Vinyltrifluoroborate | C₂H₃BF₃K | 133.99 g/mol | Air and moisture stable solid; low toxicity. cymitquimica.comchemicalbook.comsigmaaldrich.com | Suzuki-Miyaura Coupling |

An alternative pathway to this compound involves the preparation of an aldehyde intermediate, specifically 4-bromothiazole-2-carbaldehyde. chemimpex.comscbt.comsigmaaldrich.com This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com The synthesis can proceed by treating 2,4-dibromothiazole with a strong base like n-butyllithium to achieve a bromine-lithium exchange at the more reactive 2-position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). google.com

Once the 4-bromothiazole-2-carbaldehyde is formed, the vinyl group can be introduced through classic olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. For instance, reaction of the aldehyde with a phosphonate (B1237965) ester in the presence of a base can yield the desired this compound. nih.gov

Cross-Coupling Approaches for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming the C-C bond between the thiazole ring and the vinyl group. wikipedia.orgnih.gov

The Stille reaction involves the coupling of an organostannane (organotin) compound with an organic halide catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this involves the reaction of 2,4-dibromothiazole with tributyl(vinyl)tin.

The catalytic cycle proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond at the 2-position of the thiazole ring, forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The vinyl group is transferred from the tributyl(vinyl)tin reagent to the palladium complex, displacing the halide. libretexts.org

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. wikipedia.orglibretexts.org

The reaction is valued for its tolerance of a wide variety of functional groups. jk-sci.com However, a major challenge is the removal of stoichiometric tin byproducts from the final product. jk-sci.comharvard.edu

Table 3: Typical Conditions for Stille Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the C-C bond formation. libretexts.orgjk-sci.com |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst. harvard.edu |

| Solvent | Dioxane, Tetrahydrofuran (THF) | Solubilizes reactants and catalyst. |

| Additives | Cu(I) salts, Fluoride ions | Can accelerate the rate-limiting transmetalation step. organic-chemistry.orgharvard.edu |

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. youtube.comorganic-chemistry.org It is one of the most widely applied methods for C-C bond formation due to the low toxicity of the boron reagents and the mild reaction conditions. nih.govnih.gov In this context, 2,4-dibromothiazole is coupled with potassium vinyltrifluoroborate. researchgate.net

The Suzuki-Miyaura catalytic cycle is similar to the Stille reaction but has a key difference:

Oxidative Addition: A Pd(0) species adds to the 2-bromo position of the thiazole ring to form a Pd(II) complex. youtube.com

Transmetalation: This step requires the presence of a base (e.g., Cs₂CO₃, K₂CO₃) to activate the organoboron reagent, forming a boronate species. organic-chemistry.org This activated species then transfers its vinyl group to the palladium center.

Reductive Elimination: The final product, this compound, is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst. youtube.com

This method is often preferred due to the stability and low toxicity of the boronic acid derivatives and the relative ease of removing the boron-containing byproducts. researchgate.netresearchgate.net

Table 4: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation. researchgate.netorganic-chemistry.org |

| Ligand | PPh₃, PCy₃, XPhos | Stabilizes the catalyst and influences reactivity. researchgate.netorganic-chemistry.org |

| Base | Cs₂CO₃, K₂CO₃, Et₃N | Activates the organoboron reagent for transmetalation. researchgate.netorganic-chemistry.org |

| Solvent System | THF/H₂O, Dioxane/H₂O, n-PrOH | Aqueous mixtures are common to facilitate the action of the base. researchgate.netrsc.org |

Negishi Cross-Coupling Methodologies (for similar bromothiazoles)

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, pairing an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. libretexts.org This methodology has been effectively applied to the synthesis of substituted bromothiazoles, which are direct precursors or structural analogs of this compound.

Research has demonstrated the regioselective functionalization of dihalogenated thiazoles. For instance, 2,4-dibromothiazole can be selectively coupled at the more electron-deficient 2-position. This is achieved by reacting 2,4-dibromothiazole with an organozinc reagent, such as an alkyl or aryl zinc halide, catalyzed by a palladium(0) complex like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. nih.gov This selective reaction yields 2-substituted-4-bromothiazoles, which are key intermediates. masterorganicchemistry.comwikipedia.org

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond (preferentially at the C2 position), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. High yields have been reported for this transformation, often ranging from 65% to over 95%, depending on the specific substrates and conditions. masterorganicchemistry.comwikipedia.org

| Starting Material | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dibromothiazole | Alkyl Zinc Halides | Pd(0) Complex | THF | 65-85 | masterorganicchemistry.com |

| 2,4-Dibromothiazole | Arylzinc Chlorides | PdCl₂(PPh₃)₂ | THF | 70-82 | nih.gov |

| 4-Bromothiazole (B1332970) derivatives | 2-Thiazolylzinc Reagents | Pd(0) Complex | Refluxing THF | 88-97 | masterorganicchemistry.comwikipedia.org |

Wittig Reaction for Vinylic Functionalization

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. rsc.org To synthesize this compound, this reaction would involve the treatment of a 4-bromo-2-formylthiazole (B1272500) precursor with a phosphorus ylide, most commonly methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). nih.gov This method is highly reliable for installing a vinyl group with absolute regiochemical control. libretexts.org

The synthesis of the required Wittig reagent begins with the Sₙ2 reaction of triphenylphosphine (B44618) with an alkyl halide (e.g., methyl bromide) to form a stable phosphonium (B103445) salt. masterorganicchemistry.com This salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic ylide. libretexts.org

The reaction mechanism proceeds via the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the thiazole aldehyde. masterorganicchemistry.com This forms a betaine (B1666868) intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. mdpi.com The driving force of the reaction is the irreversible decomposition of the oxaphosphetane to yield the desired alkene (this compound) and a highly stable triphenylphosphine oxide byproduct. organic-chemistry.org The choice of solvent and base can be critical; for instance, lithium-free conditions using bases like sodium amide (NaNH₂) can favor the formation of Z-alkenes with non-stabilized ylides. masterorganicchemistry.comwikipedia.org

| Carbonyl Substrate | Wittig Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic/Heteroaromatic Aldehydes | Methyltriphenylphosphonium bromide | n-BuLi | THF / Diethyl ether | Generally high | wikipedia.orgnih.gov |

| Base-sensitive Aldehydes | Various Phosphonium Salts | Ag₂CO₃ | - | 63-97 | nih.gov |

| Various Aldehydes | Methyl bromoacetate (B1195939) / Triphenylarsine | K₂CO₃ | Acetonitrile | High | nih.gov |

Other Synthetic Strategies for Vinylthiazoles (e.g., Dehydration)

Besides the Wittig reaction, other elimination-based strategies can be employed to generate the vinyl group on a thiazole ring. A prominent method is the dehydration of a corresponding secondary alcohol, such as 2-(1-hydroxyethyl)-4-bromothiazole. Dehydration reactions involve the elimination of a molecule of water from an alcohol to form an alkene. mdpi.comrsc.org

This transformation is typically acid-catalyzed. The process begins with the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). A base then abstracts a proton from the adjacent carbon, leading to the formation of the double bond and elimination of the water molecule. Common dehydrating agents include strong acids like sulfuric acid or phosphoric acid, or heated alumina.

Alternatively, the elimination can be performed under basic conditions by first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively. Subsequent treatment with a non-nucleophilic base, such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), induces an E2 elimination to furnish the vinylthiazole. This two-step sequence often provides cleaner reactions and higher yields compared to direct acid-catalyzed dehydration. A similar approach using phase-transfer catalysis with aqueous sodium hydroxide (B78521) has been reported for the synthesis of other vinylheterocycles, offering an environmentally benign option. lookchem.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The efficiency of the synthetic methods described is highly dependent on factors such as the choice of catalyst, solvent, base, and temperature.

For Negishi cross-coupling reactions , key optimization parameters include:

Catalyst and Ligand: While various palladium catalysts are effective, the choice of ligand can significantly impact yield. nih.gov Bulky, electron-rich phosphine (B1218219) ligands often enhance catalytic activity and stability. The ratio of ligand to palladium is also a critical factor, with a 2:1 ratio often proving optimal. nih.gov

Base and Solvent: The choice of base is crucial for reactions involving in-situ nucleophile formation. nih.gov The solvent can affect the solubility of reactants and the stability of intermediates, with THF being a common and effective choice for organozinc couplings. nih.gov

Temperature: Reaction temperatures must be carefully controlled. Lower temperatures can improve selectivity and prevent the decomposition of sensitive products, while higher temperatures may be necessary to drive the reaction to completion. nih.gov

For the Wittig reaction , optimization focuses on:

Base Selection: The strength of the base used to generate the ylide is critical. Strong bases like n-BuLi ensure complete deprotonation of the phosphonium salt. masterorganicchemistry.com However, for base-sensitive substrates, milder bases like potassium carbonate or silver carbonate may be necessary to avoid side reactions. nih.gov

Solvent Effects: Aprotic, non-polar solvents like THF or diethyl ether are standard for Wittig reactions, as they effectively solvate the intermediates without interfering with the strong base.

Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to ensure stability, followed by warming to room temperature after the addition of the aldehyde. wikipedia.org

| Reaction Type | Parameter | Observation | Reference |

|---|---|---|---|

| Palladium Cross-Coupling | Ligand | t-BuXPhos ligand showed high efficiency for coupling acidic substrates. | nih.gov |

| Palladium Cross-Coupling | Temperature | Lower temperatures (75 °C vs 110 °C) improved yields by preventing product decomposition. | nih.gov |

| Wittig Reaction | Base | Using NaHMDS or n-BuLi as the base affects yield and stereochemistry. | researchgate.net |

| Wittig Reaction | Reaction Conditions | Performing the reaction in a sealed tube can significantly improve yields compared to a Schlenk tube. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of thiazole derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net Conventional methods often rely on hazardous reagents and volatile organic solvents, generating significant waste. organic-chemistry.org

Several green strategies can be adapted for the synthesis of this compound:

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives is a key goal. Water, supercritical fluids, or deep eutectic solvents (DESs) are promising options. researchgate.net For example, the Hantzsch thiazole synthesis has been successfully performed in a choline (B1196258) chloride/glycerol-based DES, offering a safe, biodegradable, and efficient medium.

Energy-Efficient Methods: Innovative techniques like microwave irradiation and ultrasound synthesis can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govresearchgate.net

Atom Economy and Waste Reduction: Methodologies like one-pot reactions and tandem or cascade processes improve atom economy by minimizing intermediate isolation and purification steps, which reduces solvent usage and waste generation. rsc.org

Safer Reagents and Catalysts: The development of recyclable or non-toxic catalysts is a central theme. nih.gov Efforts to replace hazardous reagents, such as using N-bromosuccinimide (NBS) in place of elemental bromine for bromination steps, contribute to a safer synthetic process. Furthermore, exploring catalyst-free reaction conditions where possible presents a significant green advantage. researchgate.net

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, cost-effective, and environmentally responsible. organic-chemistry.org

Reactivity and Derivatization of 4 Bromo 2 Vinylthiazole

Reactions at the Bromine Position (C-4)

The bromine atom at the C-4 position of the thiazole (B1198619) ring is susceptible to various substitution reactions, including nucleophilic displacement, transition-metal-catalyzed cross-coupling, and metal-halogen exchange. These reactions provide powerful tools for introducing a wide array of functional groups at this position.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 4-bromothiazole (B1332970) core is generally challenging. The thiazole ring is less electron-deficient than some other heterocyclic systems where SNAr is more common. Studies on related bromo-heterocyclic compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Pasuruan, ID.nih.govdatapdf.comthiadiazole), have shown that these molecules can be resistant to various O-nucleophiles like water, alcohols, and phenols, even at elevated temperatures nih.gov. While reactions with N-nucleophiles (e.g., aliphatic and aromatic amines) are possible, they often require forcing conditions such as high temperatures nih.govresearchgate.netresearchgate.net. The reactivity is generally lower for monobromo derivatives compared to their dibrominated counterparts nih.govresearchgate.net. Therefore, for 4-Bromo-2-vinylthiazole, direct displacement of the bromine by common nucleophiles is not a primary synthetic route and often requires highly activated substrates or specific reaction conditions.

Cross-Coupling Reactions (e.g., Further Arylation, Alkylation, Alkynylation)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for the functionalization of the C-4 position of 4-bromothiazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl substituents by coupling the bromothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base mdpi.com. Research on 4-bromo-2-substituted thiazoles has demonstrated efficient Suzuki coupling with various (hetero)arylboronic acids to produce 4-arylthiazole derivatives nih.govdatapdf.comresearchgate.net. A common procedure involves a borylation/Suzuki coupling sequence where the 4-bromothiazole is first converted to a boronic ester and then coupled with a halide researchgate.netrsc.org.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| Heteroarylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 81-97 |

| Vinylboronic Ester | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | Moderate-Good |

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions of 4-bromothiazole derivatives.

Sonogashira Coupling: To introduce an alkyne moiety (alkynylation), the Sonogashira reaction is employed. This involves the coupling of the 4-bromothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com. This method has been successfully applied to various 4-bromothiazole derivatives to synthesize 4-alkynylthiazoles, which are important intermediates in medicinal chemistry and materials science researchgate.netnih.govresearchgate.net.

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | High |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |

Table 2: Typical conditions for Sonogashira coupling of 4-bromothiazoles.

Negishi and Stille Coupling: For alkylation and arylation, Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are also effective. Regioselective Negishi cross-coupling has been used to introduce alkyl groups at the C-2 position of 2,4-dibromothiazole (B130268), leaving the C-4 bromine available for subsequent reactions researchgate.netnih.gov. Further functionalization at C-4 via bromo-lithium exchange followed by transmetalation and a second cross-coupling demonstrates the versatility of these methods researchgate.netnih.gov. Stille couplings have also been utilized, though sometimes they proceed with lower yields compared to Negishi reactions for similar substrates researchgate.netnih.gov.

Metalation and Subsequent Functionalization (e.g., Bromo-lithium Exchange)

Metal-halogen exchange, particularly bromo-lithium exchange, is a powerful technique for converting the C-Br bond at the C-4 position into a C-Li bond, thereby generating a potent nucleophilic organolithium species wikipedia.org. This reaction is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or t-butyllithium nih.govresearchgate.nettcnj.edu. The exchange rate generally follows the trend I > Br > Cl wikipedia.org.

The resulting 2-vinylthiazol-4-yl-lithium intermediate is highly reactive and can be trapped with a variety of electrophiles to install diverse functional groups. This two-step sequence allows for the synthesis of derivatives that are not accessible through direct substitution or cross-coupling.

| Electrophile | Reagent | Product Functional Group |

| Carbon dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol |

| Alkyl Halides | R'-X | Alkyl (-R') |

| Disulfides | RSSR | Thioether (-SR) |

Table 3: Examples of functionalization via bromo-lithium exchange of 4-bromothiazoles.

Furthermore, the lithiated intermediate can undergo transmetalation with metal salts (e.g., ZnCl₂ or SnBu₃Cl) to form more stable organozinc or organotin reagents. These can then be used in subsequent Negishi or Stille cross-coupling reactions, providing a modular approach to complex bithiazole structures researchgate.netnih.gov.

Reactions at the Vinyl Group (C-2)

The vinyl group at the C-2 position is an electron-rich double bond and is therefore susceptible to addition reactions, primarily with electrophiles and radicals.

Electrophilic Additions to the Vinyl Moiety

The π-bond of the vinyl group can act as a nucleophile, attacking electrophilic species. These reactions typically proceed through a carbocation intermediate.

Addition of Hydrogen Halides (HX): The reaction with hydrogen halides like HBr or HCl follows Markovnikov's rule chemguide.co.ukmasterorganicchemistry.com. The electrophilic proton (H⁺) adds to the terminal carbon of the vinyl group (the one with more hydrogen atoms), leading to the formation of a more stable secondary carbocation adjacent to the thiazole ring. This carbocation is further stabilized by the electron-donating character of the heteroaromatic ring. The halide ion (e.g., Br⁻) then attacks the carbocation to yield the final product, 4-Bromo-2-(1-haloethyl)thiazole quizlet.comlibretexts.org.

Halogenation (Addition of X₂): The addition of halogens, such as bromine (Br₂), across the double bond is also a characteristic reaction of alkenes wikipedia.orgmt.com. The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) opens the ring, resulting in the formation of a vicinal dibromide, specifically 4-Bromo-2-(1,2-dibromoethyl)thiazole.

Radical Addition Reactions

The vinyl group can also undergo radical addition reactions. A common example is the addition of thiols (R-SH), which typically proceeds via a free-radical chain mechanism and often exhibits anti-Markovnikov regioselectivity. The reaction can be initiated by radical initiators like AIBN or by photolysis nih.govprinceton.edu. The thiyl radical (RS•) adds to the terminal carbon of the vinyl group, generating a more stable secondary radical on the carbon adjacent to the thiazole ring. This radical then abstracts a hydrogen atom from another thiol molecule to form the final product, 4-Bromo-2-(2-thioethan-1-yl)thiazole, and propagate the radical chain rsc.org.

Michael Addition Reactions of Vinylthiazoles

The vinyl group attached to the electron-withdrawing thiazole ring acts as a competent Michael acceptor. This facilitates 1,4-conjugate addition reactions with a variety of soft nucleophiles, most notably thiols, in what is known as a thia-Michael addition. nih.govresearchgate.net This reaction is a powerful tool for carbon-sulfur bond formation.

The general mechanism for a base-catalyzed thia-Michael addition involves the deprotonation of a thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the vinyl group, leading to a resonance-stabilized intermediate, which is subsequently protonated to yield the final adduct. nih.gov The reaction is efficient and can often be carried out at room temperature, sometimes employing catalysts like ferric chloride to achieve high yields in short reaction times.

Vinylnitroso compounds are also recognized as effective Michael acceptors, participating in conjugate additions with various carbon and heteroatom nucleophiles. nih.gov While distinct from vinylthiazoles, their reactivity underscores the principle of Michael additions to vinyl groups activated by electron-withdrawing moieties.

| Nucleophile (Michael Donor) | Michael Acceptor Type | General Product | Key Features |

|---|---|---|---|

| Thiol (R-SH) | Activated Alkene (e.g., Vinylthiazole) | Thioether | Forms C-S bond; often base-catalyzed. nih.gov |

| Enolate | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Classic Michael Addition; forms C-C bond. youtube.com |

| Stabilized Carbanions | Nitrosoalkene | Conjugate Adduct | Used for forming bridged carbocyclic systems. nih.gov |

Kinetic Studies of Vinyl Group Reactivity (e.g., Thiol Additions)

A study on the Michael addition of 2'-(phenethyl)thiol to various vinyl sulfonyl Michael acceptors revealed that reaction rates can span over three orders of magnitude. For instance, phenyl vinyl sulfonate esters were found to be approximately 3,000-fold more reactive than N-benzyl vinyl sulfonamides. nih.gov This highlights the profound electronic effect of the substituent on the electrophilicity of the vinyl β-carbon.

The kinetics of the ring-opening reactions of certain 3-isothiazolones with thiols have also been investigated, suggesting a second-order dependence on the thiol concentration. researchgate.net This implies a mechanism where a second thiol molecule may participate in the rate-determining step, possibly by facilitating proton transfer. researchgate.net Such detailed kinetic analyses are crucial for understanding reaction mechanisms and optimizing conditions.

| Michael Acceptor Type | Relative Reactivity | Reference Compound | Key Finding |

|---|---|---|---|

| Phenyl Vinyl Sulfonate Esters | High (~3000x) | N-Benzyl Vinyl Sulfonamides | Reactivity is strongly influenced by the sulfonyl R substituent. nih.gov |

| Vinyl Sulfones | Intermediate | N/A | Demonstrates a wide range of reactivity based on substitution. nih.gov |

| 3-Isothiazolones | Variable | N/A | Reaction kinetics can be second-order in thiol. researchgate.net |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an electron-deficient heterocycle. Its reactivity is influenced by the nitrogen atom, which reduces electron density and aromaticity compared to analogues like thiophene, and by the existing substituents. lookchem.com

Electrophilic Aromatic Substitution

Compared to more electron-rich heterocycles like thiophene, the thiazole ring is significantly less reactive towards electrophilic aromatic substitution (EAS). lookchem.com The reaction, if it occurs, generally requires harsh conditions. The nitrogen atom deactivates the ring towards electrophilic attack. In a 2,4-disubstituted thiazole, the only available position for substitution is C-5. The bromo and vinyl groups both act as deactivating groups, further reducing the ring's propensity to undergo EAS. Therefore, electrophilic substitution on the thiazole ring of this compound is expected to be difficult.

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For thiazole, the stability of this intermediate is lower than for benzene or thiophene, resulting in a higher activation energy for the reaction. lookchem.commasterorganicchemistry.com

Nucleophilic Attack on the Thiazole Ring

The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups and bearing a good leaving group, such as the bromine atom at the C-4 position. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr mechanism typically involves two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of the electron-withdrawing vinyl group at the C-2 position and the inherent electron deficiency of the thiazole ring help to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution at the C-4 position.

Regioselectivity of Thiazole Functionalization

The functionalization of substituted thiazoles is highly regioselective. In molecules like 2,4-dibromothiazole, a close analogue of this compound, the two bromine atoms exhibit different reactivities. The bromine at the C-2 position is generally more reactive towards certain transformations like palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

For example, in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, 2,4-dibromothiazole can be selectively functionalized at the C-2 position using organozinc reagents in a Negishi cross-coupling, leaving the C-4 bromine intact for subsequent reactions. nih.govresearchgate.net This differential reactivity allows for the sequential and controlled introduction of various substituents. Subsequent functionalization at the C-4 position can be achieved through a bromo-lithium exchange followed by another cross-coupling reaction. nih.gov This established regioselectivity is critical for the strategic synthesis of complex thiazole-containing molecules.

| Starting Material | Reaction | Position of Primary Functionalization | Rationale |

|---|---|---|---|

| 2,4-Dibromothiazole | Pd(0)-catalyzed Cross-Coupling (e.g., Negishi) | C-2 | The C-2 position is more susceptible to oxidative addition in these catalytic cycles. nih.govresearchgate.net |

| 4-Bromothiazole derivatives | Bromo-Lithium Exchange | C-4 | Allows for conversion into a carbon nucleophile for further coupling. nih.gov |

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations specific to this compound are limited. However, the mechanisms of its characteristic reactions can be inferred from studies of related systems.

Michael Addition: The mechanism is well-established as a nucleophilic conjugate addition. nih.gov For thiol additions, the reaction can be initiated by a base to form a thiolate or by a nucleophilic catalyst. nih.gov The key step is the attack of the sulfur nucleophile on the electron-poor β-carbon of the vinyl group. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Computational studies on SNAr reactions of other aromatic systems support the two-step addition-elimination mechanism via a Meisenheimer intermediate. nih.gov For some systems, a concerted mechanism (cSNAr) has been proposed, particularly with more electron-rich aromatic systems or specific nucleophiles. nih.gov Given the electron-deficient nature of the thiazole ring in this compound, the stepwise mechanism is the more probable pathway for substitutions at the C-4 position. The rate-determining step is typically the initial nucleophilic attack, which disrupts the ring's aromaticity. masterorganicchemistry.comyoutube.com

Cross-Coupling Reactions: The regioselectivity observed in the functionalization of 2,4-dibromothiazole points to differences in the rates of oxidative addition of palladium catalysts to the C-2 and C-4 carbon-bromine bonds. The C-Br bond at the C-2 position, adjacent to the sulfur atom, is typically more reactive in this key mechanistic step. researchgate.net

Advanced Applications in Organic Synthesis

4-Bromo-2-vinylthiazole as a Versatile Building Block

The reactivity of this compound is dictated by its two primary functional groups. The bromine atom at the C4 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the vinyl group at the C2 position can participate in various addition and polymerization reactions. This dual reactivity allows for its use as a linchpin in divergent synthetic strategies.

The C4-bromo substituent can be readily transformed through well-established cross-coupling protocols. For instance, reactions analogous to Negishi and Stille couplings, which have been successfully applied to other bromothiazoles, would allow for the introduction of diverse alkyl, aryl, and alkynyl groups. nih.govrsc.org These transformations typically proceed with high yields, demonstrating the robustness of the thiazole (B1198619) ring in such catalytic cycles. nih.gov

| Coupling Reaction | Typical Reagent | Catalyst | Product Type |

| Negishi | Organozinc halide | Pd(0) complex | Alkyl-, Aryl-thiazole |

| Stille | Organostannane | Pd(0) complex | Aryl-, Alkynyl-thiazole |

| Suzuki-Miyaura | Organoboronic acid | Pd(0) complex | Aryl-, Heteroaryl-thiazole |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) complex | Alkynyl-thiazole |

This table represents potential cross-coupling reactions applicable to this compound based on established methods for other brominated thiazoles. nih.govrsc.org

This compound is an ideal starting material for the synthesis of larger, more complex polyheterocyclic systems, which are core structures in many natural products and pharmaceutical agents. The bromine atom serves as a handle for annulation and coupling reactions. For example, it can be used in Suzuki-Miyaura cross-coupling reactions with heteroaryl boronic acids to generate bithiazoles or other linked heteroaromatic systems. nih.govrsc.org Such bithiazole units are key components in a variety of biologically active natural products. rsc.org

Furthermore, the vinyl group can be chemically manipulated to form additional rings. For instance, it could undergo cycloaddition reactions, such as a [4+2] Diels-Alder reaction if appropriately activated, or be transformed into another functional group that can then participate in an intramolecular cyclization to build a fused ring system onto the thiazole core. The synthesis of thieno[2,3-d]thiazole (B11776972) derivatives from 4-halogenothiazoles illustrates a similar strategy where a new heterocyclic ring is constructed upon an existing thiazole framework. nih.gov

The incorporation of thiazole moieties into conjugated polymers is a key strategy for developing novel organic electronic materials. Thiazoles are electron-rich heterocycles that can enhance the electron-donating properties and planarity of a polymer backbone, which is beneficial for charge transport. organic-chemistry.org this compound is a prime candidate for synthesizing such materials.

The bromo-substituent allows for its integration into polymer chains via step-growth polymerization methods like Stille and Suzuki polycondensation. organic-chemistry.org In these reactions, the bromothiazole unit is coupled with a co-monomer bearing two stannane (B1208499) or boronic acid groups. Alternatively, the vinyl group offers a pathway for chain-growth polymerization. Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which has been used for other thiazole-containing monomers, could potentially be employed to create well-defined polymers where the thiazole unit is a pendant group on the main chain. researchgate.net The resulting conjugated polymers are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). organic-chemistry.orgnih.gov

Thiazole-containing π-conjugated systems have demonstrated significant potential as materials for nonlinear optics (NLO). The inherent asymmetry and electron-rich nature of the thiazole ring can contribute to large second-order molecular hyperpolarizabilities (β), a key property for NLO materials. nih.gov By strategically combining electron-donating and electron-accepting groups through a conjugated bridge that includes the thiazole moiety, "push-pull" chromophores can be designed.

This compound can serve as a precursor to these NLO-active oligomers. The bromo group can be functionalized, for example, via a Sonogashira coupling with an electron-donating alkynyl-substituted aromatic group. The vinyl group, acting as part of the conjugated linker, can then be reacted further to attach an electron-accepting group, completing the donor-π-acceptor (D-π-A) structure. The synthesis of such dyes derived from thiazole systems has been shown to yield materials with interesting optical properties. nih.govrsc.org These materials are investigated for applications in optical communications and data storage. rsc.org

Role in Multi-Component Reactions (MCRs) for Thiazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not extensively documented, its structure suggests potential utility in such transformations. Vinyl halides are known to participate in MCRs. nih.govmdpi.com For example, a ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion can produce complex vinyl halides. nih.gov

The bifunctionality of this compound could allow it to act as a versatile scaffold in the design of novel MCRs. One could envision a sequential MCR where one of the functional groups (e.g., the vinyl moiety) reacts first with two or more components, followed by an in-situ transformation of the bromo-group in a subsequent step, all within a single pot. This approach could rapidly generate libraries of complex thiazole derivatives for biological screening. nih.gov

Stereoselective Syntheses Involving this compound (e.g., Diastereoselectivity at Prochiral Centers)

The vinyl group of this compound represents a prochiral center, and its reactions can, in principle, be controlled to favor the formation of one stereoisomer over another. Stereoselective additions to α,β-unsaturated systems are a cornerstone of modern asymmetric synthesis. nih.gov The double bond of the vinyl group is analogous to the Cβ=Cα bond in α,β-unsaturated carbonyl compounds, which are common substrates in diastereoselective conjugate addition reactions. rsc.orgnih.gov

By analogy, the addition of a nucleophile to the vinyl group of this compound could be rendered diastereoselective by the presence of a chiral auxiliary elsewhere in the molecule or by the use of a chiral catalyst. For example, conjugate additions of organocuprates or Grignard reagents to similar systems have been shown to proceed with high diastereoselectivity, which is often rationalized using predictive models like the Felkin-Anh model when a stereocenter is adjacent to the reacting center. nih.govbham.ac.uk While the thiazole ring itself is not chiral, derivatizing the molecule to include a chiral element would allow for substrate-controlled diastereoselective reactions at the vinyl group, providing access to enantiomerically enriched building blocks. core.ac.uk

Catalytic Applications of Thiazole-Derived Ligands (General Context)

While this compound is primarily a building block, it also serves as a valuable precursor for the synthesis of specialized ligands for asymmetric catalysis. Thiazole-containing ligands, particularly those incorporating phosphorus or nitrogen donor atoms, have been successfully employed in a range of transition-metal-catalyzed reactions. nih.govresearchgate.net For instance, thiazole-based N,P-ligands have been synthesized and used in iridium-catalyzed asymmetric hydrogenations. nih.gov

The functional handles on this compound allow for its conversion into such chiral ligands.

Via the Bromo Group: A lithium-halogen exchange at the C4 position, followed by quenching with a chlorophosphine (e.g., Ph₂PCl), would yield a thiazolylphosphine ligand.

Via the Vinyl Group: The vinyl group can be functionalized through methods like hydroboration-oxidation to introduce a hydroxyl group, which can then be used as an anchor point to attach a chiral backbone or another coordinating group.

Once synthesized, these chiral thiazole-derived ligands can be complexed with metals like palladium, rhodium, iridium, or copper to create catalysts for enantioselective reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.govnih.govnih.gov The development of new chiral ligands is crucial for advancing the field of asymmetric synthesis. nih.govescholarship.org

Polymerization Chemistry of 4 Bromo 2 Vinylthiazole Derivatives

Radical Polymerization of Vinylthiazole Monomers

Vinylthiazole monomers are capable of undergoing free-radical polymerization to yield solid polymers. The reactivity and characteristics of these polymerization reactions are influenced by the position of the vinyl group on the thiazole (B1198619) ring.

Homopolymerization Studies

The homopolymerization of vinylthiazole monomers, such as 2-vinylthiazole (B2740799) and 4-vinylthiazole, can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN). Research has shown that these monomers can be converted to solid polymers that are generally soluble in solvents like benzene, chloroform, and dimethyl sulfoxide.

Studies indicate a difference in reactivity between isomers. For instance, 2-vinylthiazole is significantly more reactive in polymerization than the 4-vinyl isomer. This enhanced reactivity is attributed to the potential for the expansion of the sulfur octet in the thiazole ring, which can stabilize the propagating radical. Polymerization conditions, including monomer concentration, initiator concentration, temperature, and reaction time, influence the conversion and the molecular weight of the resulting homopolymers.

Table 1: Radical Polymerization of Vinylthiazole Monomers

| Monomer | Initiator | Temperature (°C) | Time (hr) | Conversion (%) | Inherent Viscosity (dL/g) |

|---|---|---|---|---|---|

| 2-Vinylthiazole | AIBN | 60 | 2.5 | 98 | 0.23 |

| 4-Vinylthiazole | AIBN | 60 | 48 | 94 | 0.35 |

| 2-Isopropenylthiazole | AIBN | 60 | 48 | 72 | 0.15 |

Copolymerization with Styrene and Other Vinyl Monomers

Vinylthiazole monomers have been successfully copolymerized with other common vinyl monomers, such as styrene, to produce copolymers with modified properties. The incorporation of the thiazole unit into a polystyrene chain can alter the thermal stability and chemical resistance of the resulting material.

The copolymerization is typically carried out in solution using a radical initiator. The composition of the resulting copolymer is dependent on the initial monomer feed ratio and the relative reactivities of the comonomers. For example, in the copolymerization of 2-vinylthiazole with styrene, the resulting copolymer composition can be determined through elemental analysis or spectroscopic methods.

Reactivity Ratios (e.g., Mayo-Lewis, Fineman-Ross Methods) and Q,e Values

The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios (r1 and r2). These ratios are determined experimentally by conducting a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer compositions at low conversion. Methods such as the Fineman-Ross and Mayo-Lewis linearization methods are commonly used to calculate these values from experimental data .

For the copolymerization of 2-vinylthiazole (M1) with styrene (M2), the reactivity ratios have been determined, which provides insight into the sequence distribution of the monomer units in the copolymer chain.

The Alfrey-Price Q-e scheme is another tool used to predict the copolymerization behavior of monomers. The 'Q' value represents the reactivity of the monomer, and the 'e' value represents its polarity. These parameters have been calculated for vinylthiazole monomers, allowing for a comparison of their reactivity and polarity with a wide range of other vinyl monomers.

Table 2: Reactivity Ratios and Q,e Values for Vinylthiazole Monomers with Styrene (M2)

| Monomer (M1) | r1 | r2 | Q1 | e1 |

|---|---|---|---|---|

| 2-Vinylthiazole | 0.28 ± 0.03 | 0.65 ± 0.05 | 0.52 | -0.68 |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These techniques have been applied to a variety of vinyl monomers, including those containing heterocyclic rings.

Atom Transfer Radical Polymerization (ATRP) for Vinyl Heterocycles

Atom Transfer Radical Polymerization (ATRP) is a robust CRP technique that has been successfully employed for the polymerization of various functional monomers. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. This allows for controlled chain growth.

While specific studies on the ATRP of 4-bromo-2-vinylthiazole are not widely reported, the ATRP of other nitrogen-containing vinyl heterocycles, such as vinylimidazole and vinylpyridine, has been demonstrated google.com. Enzymatic catalysts have also been explored for the ATRP of vinyl monomers with nitrogen-containing heterocyclic groups to produce well-defined polymers with low dispersity google.com. The thiazole nitrogen in vinylthiazole monomers could potentially coordinate with the ATRP catalyst, which may influence the polymerization kinetics and control. A recent study developed a thiazolothiazole-based organic catalyst for ATRP that showed compatibility with styrene monomers and oxygen tolerance nih.gov.

Other Controlled Polymerization Methods

Besides ATRP, other CRP techniques are applicable to vinyl monomers and could potentially be used for vinylthiazole derivatives.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be used with a wide range of monomers under various reaction conditions. It operates by using a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization sigmaaldrich.com. The choice of CTA is crucial and depends on the reactivity of the monomer. For less activated monomers (LAMs), such as vinyl esters, dithiocarbamates or xanthates are typically required sigmaaldrich.commdpi.com. Studies on the RAFT polymerization of S-vinyl sulfide derivatives containing thiazole and benzothiazole units have shown that controlled polymerization can be achieved, yielding polymers with low polydispersities and predictable molecular weights figshare.com. The reactivity of N-vinylcarbazole, another heterocyclic monomer, was found to be best controlled with trithiocarbonate RAFT agents rsc.org.

Nitroxide-Mediated Polymerization (NMP): NMP is another CRP technique that uses a stable nitroxide radical to reversibly trap the propagating polymer chain radical. This method is effective for the controlled polymerization of monomers like styrene and acrylates. Its application to vinylthiazoles would require careful selection of the nitroxide mediator and reaction conditions to ensure efficient control over the polymerization.

Synthesis of Poly(vinyl thiazolium) Polymers

The synthesis of poly(vinyl thiazolium) polymers typically involves the polymerization of a vinylthiazole monomer followed by quaternization, or the polymerization of a pre-quaternized vinylthiazolium monomer. Common polymerization techniques for vinyl monomers, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), are often employed to achieve controlled polymer architectures. These methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

The quaternization step, which introduces a positive charge to the thiazole ring, is crucial for the formation of poly(vinyl thiazolium)s. This is typically achieved by reacting the thiazole nitrogen with an alkylating agent. The choice of alkylating agent can influence the final properties of the polymer.

However, specific experimental details, including reaction conditions, initiators, and chain transfer agents, for the polymerization of this compound to form its corresponding poly(vinyl thiazolium) polymer are not documented in the available scientific literature.

Tailoring Polymer Architecture and Properties through Vinylthiazole Monomer Incorporation

The incorporation of functional monomers like vinylthiazoles into polymer chains is a well-established strategy for tailoring the architecture and properties of the final material. The specific functionalities on the monomer can impart unique characteristics to the polymer, such as altered solubility, thermal stability, and chemical reactivity. For instance, the presence of a bromine atom on the thiazole ring, as in this compound, would be expected to influence the polymer's properties in several ways:

Reactivity: The bromo group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups.

Electronic Properties: The electron-withdrawing nature of the bromine atom could affect the electronic properties of the resulting polymer.

Intermolecular Interactions: The presence of the halogen atom may influence intermolecular forces, potentially affecting the polymer's morphology and bulk properties.

Unfortunately, without specific studies on the polymerization of this compound, any discussion on its precise impact on polymer architecture and properties remains speculative. The lack of empirical data, such as reactivity ratios in copolymerization or the physical properties of its homopolymer, means that detailed research findings and data tables cannot be provided at this time. Further experimental investigation is required to elucidate the polymerization chemistry of this specific monomer and the characteristics of the resulting polymers.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental experiments for the initial characterization of 4-Bromo-2-vinylthiazole. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. modgraph.co.uk The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. oregonstate.edu

For this compound, the ¹H NMR spectrum is expected to display four distinct signals: one for the proton on the thiazole (B1198619) ring and three for the protons of the vinyl group. The vinyl protons typically form a characteristic AMX spin system, appearing as a doublet of doublets for each proton. nih.gov The chemical shift of the thiazole proton is influenced by the electron-withdrawing bromine atom and the vinyl substituent. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Note: This table contains predicted data based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

| Atom | ¹H NMR (Predicted δ [ppm], Multiplicity, J [Hz]) | ¹³C NMR (Predicted δ [ppm]) |

| H5 (thiazole) | 7.65 (s, 1H) | - |

| Hα (vinyl) | 6.80 (dd, 1H, J = 17.5, 10.8 Hz) | - |

| Hβ-cis (vinyl) | 5.60 (dd, 1H, J = 10.8, 1.2 Hz) | - |

| Hβ-trans (vinyl) | 6.20 (dd, 1H, J = 17.5, 1.2 Hz) | - |

| C2 (thiazole) | - | 168.5 |

| C4 (thiazole) | - | 120.0 |

| C5 (thiazole) | - | 118.0 |

| Cα (vinyl) | - | 132.0 |

| Cβ (vinyl) | - | 121.5 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for confirming the proposed structure of this compound. rsc.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. longdom.orgcolumbia.edu In a COSY spectrum of this compound, cross-peaks would be expected between the three vinyl protons (Hα, Hβ-cis, and Hβ-trans), confirming their connectivity. libretexts.orglibretexts.org The thiazole proton (H5) would appear as a singlet with no cross-peaks, confirming its isolation from the vinyl system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show correlations between H5 and C5, Hα and Cα, and the two Hβ protons with Cβ, providing unambiguous assignment of the protonated carbons. huji.ac.il

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. acdlabs.com Key HMBC correlations expected for this compound would include:

Correlations from the vinyl protons (Hα, Hβ) to the C2 carbon of the thiazole ring, confirming the attachment of the vinyl group at the 2-position.

Correlations from the thiazole proton (H5) to the C4 and C2 carbons, establishing its position on the ring.

Correlations from the vinyl Hα proton to the thiazole C2 carbon.

NMR spectroscopy can be used for real-time monitoring of chemical reactions to study their kinetics. analytik.news In the synthesis of this compound, NMR kinetic studies would allow researchers to track the consumption of reactants and the formation of the product over time by observing the changes in the integrals of their respective characteristic signals. libretexts.org This method provides valuable insights into reaction mechanisms, rates, and the potential formation of intermediates or byproducts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. whitman.edu For this compound (C₅H₄BrNS), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). miamioh.edu

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. wikipedia.orglibretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion/Fragment | Interpretation |

| 205 / 207 | [C₅H₄BrNS]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 126 | [M - Br]⁺ | Loss of a bromine radical. |

| 178 / 180 | [M - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring. |

| 99 | [C₄H₃S]⁺ | Fragment corresponding to the thiazole ring after loss of Br and HCN. |

| 52 | [C₂H₂N]⁺ | Fragment from cleavage of the thiazole ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy provides a characteristic spectrum that acts as a molecular "fingerprint" and allows for the identification of specific functional groups. msu.edulibretexts.org

For this compound, these techniques would be used to confirm the presence of the key structural components: the thiazole ring and the vinyl group.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Vinyl C-H | Stretch | 3100-3000 | IR, Raman |

| Thiazole C-H | Stretch | 3150-3050 | IR, Raman |

| C=C (vinyl) | Stretch | 1640-1620 | IR, Raman |

| C=N (thiazole) | Stretch | 1600-1550 | IR, Raman |

| C=C (thiazole ring) | Stretch | 1500-1400 | IR, Raman |

| C-Br | Stretch | 650-550 | IR |

| C-S (thiazole ring) | Stretch | 700-600 | Raman |

The region from 1450 to 600 cm⁻¹ in the IR spectrum is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. msu.edu Raman spectroscopy is particularly useful for identifying the C-S stretching vibration, which is often weak in IR spectra. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry. rsc.org

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its constitution and provide insights into its solid-state conformation. Key information that could be obtained includes:

The planarity of the thiazole ring.

The orientation of the vinyl group relative to the thiazole ring.

The precise C-Br, C-S, C-N, and C-C bond lengths and angles.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking between thiazole rings or potential halogen bonding involving the bromine atom.

This detailed structural information is crucial for understanding the physical properties of the compound and its potential interactions in a larger molecular system.

Conclusion and Future Research Directions

Summary of Key Advances in 4-Bromo-2-vinylthiazole Chemistry

While dedicated research on this compound is still in its nascent stages, significant progress in the broader field of thiazole (B1198619) chemistry provides a solid foundation for its exploration. Key advances that indirectly impact our understanding of this specific compound include the development of regioselective cross-coupling reactions on brominated thiazoles. nih.govresearchgate.net Methodologies such as Suzuki, Stille, and Negishi couplings have been successfully applied to other bromothiazole isomers, demonstrating the potential to functionalize the C4 position of this compound with a wide array of substituents. nih.govresearchgate.net

Furthermore, the synthesis of various vinylthiazole derivatives has been achieved through established methods like the Wittig reaction and the Horner-Wadsworth-Emmons reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.comorganic-chemistry.org These olefination techniques are crucial for the introduction of the vinyl moiety onto a pre-functionalized thiazole ring, a key step in many potential synthetic routes to this compound.

Unexplored Synthetic Routes and Methodologies

Despite the existence of general methods for thiazole synthesis, specific, high-yielding, and scalable routes to this compound remain largely unexplored. Current synthetic strategies often involve multi-step sequences, which can be inefficient. nih.govnih.gov Future research could focus on the development of more direct and atom-economical approaches.

One promising but unexplored avenue is the direct C-H vinylation of a 4-bromothiazole (B1332970) precursor. Advances in transition-metal-catalyzed C-H activation could potentially allow for the direct introduction of the vinyl group, bypassing the need for pre-functionalization at the C2 position. Additionally, the development of novel multicomponent reactions, which have been successfully employed for the synthesis of other complex thiazole derivatives, could offer a streamlined approach to the this compound scaffold. rsc.org

| Synthetic Method | Potential for this compound Synthesis | Key Considerations |

| Hantzsch Thiazole Synthesis | Adaptation of the classical method using a brominated starting material and a vinyl-containing thioamide. | Regioselectivity of bromination and stability of the vinylthioamide. derpharmachemica.com |

| Wittig/Horner-Wadsworth-Emmons Reaction | Reaction of a 4-bromo-2-formylthiazole (B1272500) with a suitable phosphorus ylide/phosphonate (B1237965). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org | Availability of the starting aldehyde and stereoselectivity of the olefination. wikipedia.orgorganic-chemistry.org |

| Direct C-H Vinylation | Transition-metal-catalyzed reaction of 4-bromothiazole with a vinyl source. | Catalyst selection and control of regioselectivity. |

| Multicomponent Reactions | One-pot synthesis from simpler, readily available starting materials. | Design of a suitable reaction cascade to assemble the target molecule. rsc.org |

Novel Reactivity Patterns and Transformation Pathways

The bifunctional nature of this compound opens up a plethora of possibilities for novel reactivity and transformations that have yet to be systematically investigated. The vinyl group can participate in a variety of reactions, including cycloadditions, Michael additions, and various polymerization techniques. The bromine atom, on the other hand, is a prime site for cross-coupling reactions, allowing for the introduction of diverse functional groups.

A particularly interesting and unexplored area is the tandem or sequential functionalization of both the vinyl and bromo groups. For instance, a cross-coupling reaction at the C4 position could be followed by a selective transformation of the vinyl group, or vice versa. This would allow for the rapid construction of complex, highly functionalized thiazole derivatives. The interplay between the electron-withdrawing nature of the thiazole ring and the reactivity of the vinyl and bromo substituents is also an area ripe for investigation.

Potential for New Polymeric and Material Applications

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel functional polymers. Thiazole-containing polymers are known for their interesting optoelectronic and semiconducting properties. researchgate.netuclm.eshsu.ac.ir The incorporation of a bromine atom provides a handle for post-polymerization modification, allowing for the tuning of the polymer's properties.

Potential applications for polymers derived from this compound are vast and largely untapped. These materials could find use in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and as components in electroluminescent devices. hsu.ac.irrsc.orgnih.gov The ability to functionalize the bromine atom after polymerization could be used to attach specific chromophores, introduce cross-linking sites, or modify the solubility and processing characteristics of the polymer.

| Potential Application Area | Rationale for using Poly(this compound) |

| Organic Electronics | Thiazole core contributes to charge transport properties; post-polymerization modification can tune electronic levels. researchgate.nethsu.ac.iracs.org |

| Sensors | Functionalization at the bromine site could introduce recognition elements for specific analytes. |

| Functional Coatings | Post-polymerization modification could be used to impart specific surface properties such as hydrophobicity or biocompatibility. |

| Drug Delivery | The polymer backbone could be functionalized with therapeutic agents or targeting moieties. |

Computational Chemistry for Predictive Understanding and Design of this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound and its derivatives is a promising future direction. rsc.orgnih.govnih.gov DFT calculations can be employed to understand the electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule, providing insights into its reactivity and potential applications in materials science. rsc.orgnih.gov

Furthermore, computational modeling can be used to design novel derivatives of this compound with tailored properties. For example, by computationally screening different substituents at the C4 position (introduced via simulated cross-coupling reactions), it is possible to predict their effect on the electronic and optical properties of the molecule. This in-silico design approach can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for experimental investigation. Computational studies can also elucidate reaction mechanisms for both the synthesis and subsequent transformations of this compound, aiding in the optimization of reaction conditions. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for 4-Bromo-2-vinylthiazole, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound can be approached via nucleophilic substitution or cross-coupling reactions. A general method involves:

- Step 1 : Bromination of 2-vinylthiazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).

- Step 2 : Optimization of reaction time and temperature. For example, refluxing in DMSO for extended periods (e.g., 18 hours) may improve yield, as seen in analogous triazole syntheses .

- Step 3 : Purification via recrystallization using ethanol-water mixtures, achieving ~65% yield under reduced pressure .

Key parameters to optimize include solvent polarity (DMSO enhances electrophilic substitution), stoichiometry of brominating agents, and inert atmosphere to prevent side reactions.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : H and C NMR to confirm vinyl proton coupling ( Hz) and bromine-induced deshielding.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-Br]).

- Crystallography :

Advanced: How can density functional theory (DFT) predict electronic properties of this compound?

Answer:

DFT calculations using functionals like B3LYP or the Colle-Salvetti correlation-energy formula can model:

- Electron Density : Localization of bromine’s electron-withdrawing effects on the thiazole ring.

- Reactivity : Frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic or nucleophilic attacks .

- Kinetic Stability : Bond dissociation energies (BDEs) for the C-Br bond under thermal stress. Validation against experimental SCXRD data (e.g., bond lengths and angles) ensures accuracy .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- In Silico Screening : Molecular docking to assess binding affinities with therapeutic targets (e.g., viral proteases or cancer receptors) .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, concentrations) to minimize variability. For example, discrepancies in IC values may arise from differing solvent systems (DMSO vs. aqueous buffers) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: What strategies enable functionalization of this compound for diverse applications?

Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl groups, leveraging palladium catalysts .

- Lithiation : Generate 4-lithio intermediates (e.g., using LDA or n-BuLi) for nucleophilic additions, as demonstrated for 4-bromo-2-lithiothiazole derivatives .

- Vinyl Modification : Diels-Alder reactions to exploit the conjugated diene system for cycloaddition products.

Advanced: How can researchers address challenges in crystallizing this compound?

Answer:

- Solvent Screening : Use mixed solvents (e.g., hexane:ethyl acetate) to slow crystallization and improve crystal quality.

- Temperature Gradients : Gradual cooling from reflux to room temperature minimizes disorder, as seen in brominated benzimidazole crystals .